molecular formula C21H15N3OS B2779354 N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 476319-68-3

N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2779354
CAS No.: 476319-68-3
M. Wt: 357.43
InChI Key: YKURYEKAXCXTDA-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiazole derivatives. One common approach is the reaction of 2-aminopyridine with appropriate halides under controlled conditions to form the thiazole ring. Subsequent coupling reactions with biphenyl-4-carboxylic acid derivatives yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques such as continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)amides

  • 2-(pyridin-2-yl)pyrimidine derivatives

  • N,N'-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness: N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds. Its biphenyl moiety, in particular, contributes to its stability and reactivity, making it a valuable compound in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a compound of interest for future studies and developments.

Properties

IUPAC Name

4-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-20(17-11-9-16(10-12-17)15-6-2-1-3-7-15)24-21-23-19(14-26-21)18-8-4-5-13-22-18/h1-14H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURYEKAXCXTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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